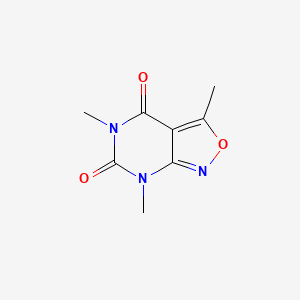
3,5,7-Trimethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione
Cat. No. B8789539
Key on ui cas rn:
65183-48-4
M. Wt: 195.18 g/mol
InChI Key: DBXBAZLSFXNRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04129654
Procedure details


One gram of 1,3-dimethyl-6-hydroxyaminouracil is boiled with 10 ml of acetic anhydride at 140° C. for 1 hour and, when hot, the insolubles are filtered off. The filtrate is concentrated to dryness to recover 0.7 g of the captioned compound as colorless needles. As recrystallized from ethanol, the compound melts at 200°-202° C.


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[C:9]([NH:10][OH:11])=[CH:8][C:6](=[O:7])[N:5]([CH3:12])[C:3]1=[O:4].[C:13](OC(=O)C)(=O)[CH3:14]>>[CH3:13][C:14]1[O:11][N:10]=[C:9]2[C:8]=1[C:6](=[O:7])[N:5]([CH3:12])[C:3](=[O:4])[N:2]2[CH3:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(=O)N(C(=O)C=C1NO)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
when hot, the insolubles are filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to recover 0.7 g of the captioned compound as colorless needles
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
As recrystallized from ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1ON=C2N(C(N(C(C21)=O)C)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
